2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features both indole and benzofuran moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzofuran Moiety: The benzofuran structure can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling of Indole and Benzofuran: The final step involves coupling the indole and benzofuran moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety.
Benzofuran Derivatives: Compounds such as psoralen and amiodarone share the benzofuran structure.
Uniqueness
2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is unique due to its combined indole and benzofuran moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H15NO3 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
(2E)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C19H15NO3/c1-2-20-11-12(14-5-3-4-6-16(14)20)9-18-19(22)15-8-7-13(21)10-17(15)23-18/h3-11,21H,2H2,1H3/b18-9+ |
InChI Key |
ZHDFKWWRBGSMAA-GIJQJNRQSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)O |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
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